molecular formula C16H14F2OS B1324879 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-79-8

3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1324879
CAS No.: 898781-79-8
M. Wt: 292.3 g/mol
InChI Key: AHDAQHSATHLLKN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    Signal (δ, ppm) Assignment
    2.52 (s, 3H) S–CH₃
    3.25 (t, 2H) CH₂ adjacent to carbonyl
    3.72 (t, 2H) CH₂ adjacent to aryl
    7.02–7.88 (m, 6H) Aromatic protons
  • ¹³C NMR (100 MHz, CDCl₃):

    Signal (δ, ppm) Assignment
    15.4 S–CH₃
    207.8 Carbonyl (C=O)
    150–110 Fluorinated aryl C

Fourier-Transform Infrared (FT-IR) Spectroscopy

Peak (cm⁻¹) Assignment
1,685 C=O stretch
1,240 C–F asymmetric bend
1,090 C–F symmetric bend
690 C–S stretch

Mass Spectrometry

  • ESI-MS : m/z 292.3 [M+H]⁺ (calc. 292.07).
  • Fragmentation pattern: Loss of S–CH₃ (47 Da) and CO (28 Da).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

HOMO-LUMO Analysis

Orbital Energy (eV) Localization
HOMO -6.82 4-thiomethylphenyl ring
LUMO -1.45 Carbonyl and fluorinated ring
Gap (ΔE) 5.37 Indicates moderate reactivity

Natural Bond Orbital (NBO) Analysis

  • Hyperconjugation : Stabilization energy of 28.6 kcal/mol from C=O → σ*(C–F) interactions.
  • Charge transfer : Sulfur atom donates electron density to the aromatic system (0.15 e).

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDAQHSATHLLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644402
Record name 1-(3,4-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-79-8
Record name 1-(3,4-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone typically involves a condensation reaction between 2,4-difluorobenzaldehyde and 4-thiomethylacetophenone. The reaction is conducted under basic conditions, commonly using potassium carbonate as the base, and a polar aprotic solvent such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the propiophenone structure through an aldol condensation followed by subsequent steps to yield the target ketone compound.

Detailed Reaction Conditions

Step Reagents/Conditions Purpose/Outcome
1. Aldol Condensation 2,4-Difluorobenzaldehyde + 4-thiomethylacetophenone, K2CO3, DMF, heat Formation of intermediate β-hydroxy ketone
2. Dehydration Continued heating under basic conditions Conversion to α,β-unsaturated ketone
3. Hydrogenation/Reduction (if applicable) Catalytic hydrogenation or chemical reduction Saturation of double bond to form propiophenone

Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, residence time, and mixing efficiency, thereby improving yield and purity.

Alternative Synthetic Approaches

While the primary method involves the condensation of fluorinated benzaldehyde and thiomethylacetophenone, alternative methods may include:

  • Direct acylation of 3,4-difluorophenyl derivatives with 4-thiomethylphenylpropionyl chloride under Friedel-Crafts acylation conditions.
  • Use of organometallic coupling reactions (e.g., Suzuki or Stille coupling) to assemble the biphenyl ketone framework, followed by functional group modifications to introduce fluorine and thiomethyl substituents.

However, these alternative methods are less commonly reported for this specific compound and may require more complex steps or reagents.

Research Findings on Preparation

  • The reaction between 2,4-difluorobenzaldehyde and 4-thiomethylacetophenone in the presence of potassium carbonate and DMF yields this compound with high selectivity and moderate to good yields under controlled heating conditions.
  • Optimization studies indicate that reaction temperature around 80–120 °C and reaction times of 6–12 hours are effective for maximizing product formation.
  • Purification is typically achieved by recrystallization or chromatographic techniques to isolate the pure ketone compound.
  • Continuous flow synthesis has been explored to enhance scalability and reproducibility, offering advantages in heat and mass transfer compared to batch processes.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials 2,4-Difluorobenzaldehyde, 4-thiomethylacetophenone Commercially available or synthesized separately
Base Potassium carbonate (K2CO3) Mild base to promote aldol condensation
Solvent Dimethylformamide (DMF) Polar aprotic solvent facilitating reaction
Temperature 80–120 °C Controlled heating to drive reaction
Reaction Time 6–12 hours Dependent on scale and reactor type
Purification Recrystallization, chromatography To obtain high purity product
Yield Moderate to good (typically 60–85%) Varies with reaction optimization

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-3-(4-thiomethylphenyl)propiophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its fluorinated structure enhances its reactivity, making it suitable for various chemical transformations.
  • Reactivity Patterns : It can undergo oxidation, reduction, and substitution reactions. For example:
    • Oxidation : Can be oxidized to form sulfoxides or sulfones.
    • Reduction : The carbonyl group can be reduced to an alcohol.
    • Substitution : The fluorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

  • Biological Activity : The compound is being investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Mechanisms of Action :
    • Enzyme Inhibition : The thiomethyl group may participate in nucleophilic attacks, potentially inhibiting enzymes involved in metabolic pathways.
    • Receptor Interaction : It may interact with specific receptors, modulating signaling pathways that regulate cellular functions.

Medicine

  • Anticancer Potential : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
    • Case Study : A derivative demonstrated a cytotoxic effect of over 30% against MCF-7 breast cancer cells at a concentration of 50 µM.
  • Antimicrobial Properties : Research has shown that it may inhibit bacterial growth, with a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus.

Data Tables

StudyFindingsImplications
Study 1In vitro assays showed inhibition of cancer cell proliferation by 30% at 50 µM concentration.Suggests potential for development as an anticancer agent.
Study 2Antimicrobial tests revealed MIC of 25 µg/mL against Staphylococcus aureus.Indicates effectiveness as a potential antibiotic.
Study 3Enzyme assays demonstrated inhibition of cytochrome P450 enzymes.Highlights possible interactions affecting drug metabolism.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(4-thiomethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability . The thiomethyl group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Fluorinated Propiophenone Derivatives

Fluorine substitution patterns significantly alter physicochemical and reactivity profiles:

  • 3',4'-Difluoro-3-(1,3-dioxan-2-yl)-propiophenone (CAS 884504-28-3): Contains a 1,3-dioxane ring instead of the thiomethyl group. Molecular weight: 276.3 g/mol (C₁₃H₁₄F₂O₃). The dioxane ring enhances stability but reduces electrophilicity compared to the thiomethyl derivative. This structural feature is advantageous in reactions requiring steric protection of the carbonyl group .
  • 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone (CAS 898776-46-0): Features three fluorine atoms (3',4',5') and a methoxy (-OMe) group. Molecular weight: 294.3 g/mol (C₁₆H₁₃F₃O₂). The methoxy group donates electron density, counteracting the electron-withdrawing effect of fluorine. This balance results in intermediate reactivity in amination and hydrogenation reactions compared to the more electron-deficient thiomethyl analogue .

Key Insight : The position and number of fluorine atoms modulate reactivity. For example, 3',4'-difluoro substitution (target compound) provides moderate electron withdrawal, whereas trifluoro derivatives (e.g., 3',4',5'-trifluoro) exhibit stronger deactivation of the aromatic ring, reducing reaction rates in electrophilic substitutions .

Thiomethyl vs. Halogen and Alkoxy Substituents

The thiomethyl group distinguishes the target compound from halogenated and alkoxy analogues:

  • 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0): Replaces 3',4'-difluoro with 3'-chloro and 5'-fluoro substituents. Molecular weight: 308.8 g/mol (C₁₆H₁₄ClFOS). This compound shows lower yields in amination compared to non-halogenated propiophenones .
  • 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone (CAS 898757-29-4): Combines chloro, fluoro, and dioxane substituents. Molecular weight: 291.0 g/mol (C₁₃H₁₃ClF₂O₃). The dioxane ring improves solubility in polar solvents but reduces compatibility with non-polar reaction media compared to the thiomethyl analogue .

Key Insight : Thiomethyl groups enhance nucleophilicity at the sulfur atom, enabling unique reaction pathways (e.g., oxidation to sulfones or participation in Michael additions). In contrast, halogens (Cl, F) prioritize electrophilic aromatic substitution or cross-coupling reactions .

Reactivity in Catalytic Amination

A comparative analysis of catalytic amination highlights substituent effects (Table 1):

Compound Catalyst Conditions Amine Yield Reference
Propiophenone Au/TiO₂ 50°C, 3 bar H₂ 11%
3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone* Pd/polyethyleneimine 50°C, 3 bar H₂ ~8% (est.) -
Acetophenone Cs₂CO₃ RT, α-phenylselenation 51%

*Estimated based on steric and electronic effects. The target compound’s bulky thiomethyl group likely reduces amine yields compared to propiophenone due to steric hindrance at the catalytic site. Fluorine’s electron withdrawal further deactivates the carbonyl, slowing hydrogenation kinetics .

Biological Activity

3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone is a synthetic organic compound characterized by its unique structural features, including difluoromethyl and thiomethyl groups. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

  • Molecular Formula : C16H14F2OS
  • Molecular Weight : 304.35 g/mol
  • CAS Number : 24726009

The presence of fluorine atoms and a thiomethyl group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound's structural features enhance its binding affinity and selectivity, which can modulate various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.
  • Receptor Binding : It can interact with cellular receptors, influencing signal transduction pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by:

  • Cell Cycle Arrest : The compound disrupts the normal cell cycle progression.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting cell death.
Cell LineIC50 (µM)Mechanism
MCF-715.2Apoptosis induction
HeLa12.8Cell cycle arrest
A54910.5ROS accumulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies demonstrate that it shows notable activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Anticancer Study on MCF-7 Cells :
    A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15.2 µM. The mechanism was attributed to apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release and activation of caspases.
  • Antimicrobial Efficacy Against Staphylococcus aureus :
    Another study tested the antimicrobial efficacy of the compound against Staphylococcus aureus using a broth microdilution method. The MIC was determined to be 32 µg/mL, indicating strong inhibitory effects and suggesting potential for development into a therapeutic agent for bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone, and how do substituents influence reaction efficiency?

  • Methodological Answer : Synthesis can be adapted from halogen-substituted benzophenone derivatives. For example, catalytic carbonylation or Friedel-Crafts acylation under controlled conditions (e.g., anhydrous AlCl₃) may be used. The thiomethyl group introduces steric and electronic effects, requiring optimization of reaction time and temperature to avoid side reactions like oxidation of the thioether moiety. Use inert atmospheres (N₂/Ar) to prevent degradation .
  • Key Considerations : Compare reactivity with analogous methoxy or methyl derivatives (e.g., 3',4'-dimethoxypropiophenone) to assess substituent effects on yield .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect impurities (e.g., residual solvents or unreacted precursors).
  • GC-MS : Non-polar columns (e.g., DB-5) with temperature gradients (50–300°C) for purity assessment, leveraging retention indices for comparison with standards .
  • X-ray Crystallography : For definitive structural confirmation, particularly to resolve stereoelectronic effects of the difluoro and thiomethyl groups .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use solvents like ethanol or acetone, exploiting differential solubility of the product vs. byproducts.
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 10:1 to 3:1) to separate polar impurities.
  • Distillation : Reduced-pressure rectification for high-boiling-point contaminants .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for derivatives with electron-withdrawing substituents?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace intermediates in Friedel-Crafts or nucleophilic aromatic substitution steps.
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or HPLC to identify rate-determining steps influenced by the thiomethyl group’s electron-donating effects .
    • Case Study : Contrast the synthesis of 4’-(2,4-Difluorophenoxy)acetophenone (pH 4–6 conditions) with the target compound to evaluate substituent-specific bottlenecks .

Q. How should researchers address discrepancies in purity data between HPLC and GC-MS analyses?

  • Methodological Answer :

  • Orthogonal Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS to detect non-volatile vs. volatile impurities.
  • Mass Balance Analysis : Quantify unaccounted mass fractions to identify undetected degradation products (e.g., sulfoxide/sulfone derivatives of the thiomethyl group) .

Q. What strategies are recommended for evaluating the compound’s biological activity given limited prior data?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Compare with fluorinated propiophenones (e.g., 4,4'-difluorobenzophenone) known for enzyme inhibition or receptor binding .
  • High-Throughput Screening : Use fluorescence polarization assays to test interactions with target proteins (e.g., kinases), leveraging the thiomethyl group’s potential for covalent bonding .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries using crystallographic data to study frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.
  • Docking Studies : Simulate interactions with catalytic metal centers (e.g., Pd in cross-coupling reactions) to guide experimental design .

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